(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Description

Properties

IUPAC Name |

(2S)-2,6-bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30N2O6/c1-15(2,3)23-13(21)17-10-8-7-9-11(12(19)20)18-14(22)24-16(4,5)6/h11H,7-10H2,1-6H3,(H,17,21)(H,18,22)(H,19,20)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBVSXKMMQOZUNU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10428554 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.42 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2483-46-7 | |

| Record name | BOC-LYS(BOC)-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10428554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

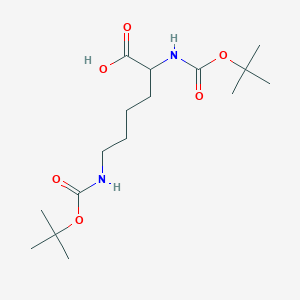

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid chemical structure

An In-Depth Technical Guide to (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, systematically known as Nα,Nε-Bis(Boc)-L-lysine and commonly abbreviated as Boc-Lys(Boc)-OH, is a pivotal lysine derivative used extensively in organic synthesis and the life sciences. With both its α- and ε-amino groups protected by the acid-labile tert-butoxycarbonyl (Boc) group, this molecule serves as a fundamental building block in classical solution-phase and solid-phase peptide synthesis (SPPS). This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, synthesis, and key applications. We delve into detailed protocols, the rationale behind methodological choices, and its strategic importance in the development of peptide-based therapeutics, bioconjugates, and advanced biomolecules.

Introduction and Foundational Concepts

Lysine is a trifunctional amino acid, possessing a carboxylic acid, an α-amino group, and a side-chain ε-amino group. In peptide synthesis, the reactivity of both amino groups necessitates a protection strategy to ensure controlled, regioselective peptide bond formation at the α-amino position. This compound addresses this by masking both nucleophilic centers with the Boc protecting group.

The Boc group is a cornerstone of peptide chemistry, valued for its stability under a wide range of conditions, including those that are basic, nucleophilic, and involve catalytic hydrogenolysis, while being readily removable under mild acidic conditions.[][2] The use of Boc-Lys(Boc)-OH is particularly characteristic of the Boc/Bzl (Boc/benzyl) strategy in SPPS, where the temporary Nα-Boc group is removed iteratively with acids like trifluoroacetic acid (TFA), and side-chain protecting groups (often benzyl-based) are cleaved in a final, strong acid step.

Physicochemical Properties and Characterization

The identity and purity of Boc-Lys(Boc)-OH are paramount for its successful application. Below are its core properties and the analytical methods used for its validation.

Chemical Structure

The molecule consists of a hexanoic acid backbone with the (S)-stereochemistry at the α-carbon (C2). Both the amino group at C2 and the amino group at the distal C6 position are protected as tert-butyl carbamates.

Caption: Chemical Structure of Boc-Lys(Boc)-OH.

Core Physicochemical Data

| Property | Value | Source(s) |

| CAS Number | 2483-46-7 | [3] |

| Molecular Formula | C₁₆H₃₀N₂O₆ | [3][4][5] |

| Molecular Weight | 346.42 g/mol | [3][4] |

| Appearance | White to off-white solid | [4] |

| Monoisotopic Mass | 346.2104 Da | [5] |

| Predicted XLogP3 | 2.3 | [6] |

| SMILES | O=C(O)--INVALID-LINK--NC(OC(C)(C)C)=O | [3] |

Analytical Characterization

-

¹H NMR Spectroscopy: The proton NMR spectrum is a key identifier. Expected signals include: a complex multiplet for the α-proton (~4.0-4.3 ppm), multiplets for the lysine side-chain methylene protons (~1.3-1.9 ppm and ~3.1 ppm), and two large singlets for the 18 protons of the two identical tert-butyl groups (~1.45 ppm).

-

¹³C NMR Spectroscopy: The carbon spectrum should show signals for the carboxyl carbon (~175 ppm), the carbonyl carbons of the Boc groups (~156 ppm), the quaternary and methyl carbons of the Boc groups (~80 and ~28 ppm, respectively), and the six carbons of the lysine backbone.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) is commonly used. Expected adducts in positive mode would be [M+H]⁺ at m/z 347.2 and [M+Na]⁺ at m/z 369.2.[5]

-

Purity (HPLC): Purity is typically assessed by reverse-phase high-performance liquid chromatography (RP-HPLC), which should show a single major peak.

Synthesis and Purification

The most common and economically viable synthesis starts from L-lysine. The core challenge is the selective protection of the two amino groups. While various methods exist, a robust approach involves the use of di-tert-butyl dicarbonate (Boc₂O or "Boc anhydride"), a mild and efficient Boc-donating reagent.[2]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of Boc-Lys(Boc)-OH.

Field-Proven Experimental Protocol

This protocol is based on established principles for N-Boc protection of amino acids.[2][7]

-

Dissolution & Basification:

-

Dissolve L-lysine hydrochloride (1 equiv.) in a 1:1 mixture of water and a suitable organic solvent like dioxane or THF.

-

Cool the solution to 0 °C in an ice bath.

-

Add a base, such as triethylamine (TEA, ~3.5 equiv.) or sodium hydroxide, portion-wise to neutralize the hydrochloride and create basic conditions necessary for the reaction. Causality: The amino groups must be in their free base form (deprotonated) to act as effective nucleophiles against the Boc anhydride.

-

-

Boc Protection:

-

To the cooled, basic solution of lysine, add a solution of di-tert-butyl dicarbonate (Boc₂O, ~2.2-2.5 equiv.) dissolved in the same organic solvent.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by thin-layer chromatography (TLC). Causality: Boc₂O is the electrophile. The amine attacks one of the carbonyl carbons, leading to the formation of the carbamate and the release of tert-butanol and CO₂.

-

-

Work-up and Extraction:

-

Once the reaction is complete, concentrate the mixture under reduced pressure to remove the organic solvent.

-

Dilute the remaining aqueous solution with water and perform an extraction with a non-polar solvent like ether or hexane to remove unreacted Boc₂O and byproducts.

-

Cool the aqueous layer again to 0 °C and carefully acidify it to a pH of ~2-3 using a dilute acid such as 5% citric acid or cold 1N HCl. The product should precipitate as a white solid or oil. Causality: Acidification protonates the carboxylate group, rendering the molecule neutral and significantly less soluble in water, thus enabling its extraction or precipitation.

-

Extract the product into an organic solvent like ethyl acetate (3x).

-

-

Purification and Isolation:

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude product.

-

The product can be further purified by recrystallization, typically from a solvent system like ethyl acetate/hexane, to yield Boc-Lys(Boc)-OH as a white solid.

-

Core Applications in Synthesis

Boc-Lys(Boc)-OH is a key reagent in the synthesis of peptides and related molecules.[8] Its primary utility is in Boc-based Solid-Phase Peptide Synthesis (SPPS).

Role in Boc-SPPS

In Boc-SPPS, a peptide chain is assembled sequentially while anchored to an insoluble polymer resin. Boc-Lys(Boc)-OH is used to introduce a lysine residue into the growing peptide.

Key Principles:

-

Nα-Protection: The α-amino Boc group prevents the amino acid from polymerizing with itself and ensures it is added as a single unit.

-

Side-Chain Protection: The ε-amino Boc group protects the lysine side-chain from participating in unwanted reactions during peptide coupling steps.

-

Deprotection/Coupling Cycle: The synthesis proceeds via a cycle of Nα-Boc deprotection followed by coupling of the next Boc-protected amino acid.

Boc-SPPS Workflow Diagram

Caption: General cycle for Boc Solid-Phase Peptide Synthesis (SPPS).

Protocol for Incorporation in Boc-SPPS

-

Resin Preparation: Start with a peptide-resin that has a free N-terminal amino group.

-

Deprotection: Treat the preceding amino acid on the resin with a solution of 25-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for ~20-30 minutes to remove its Nα-Boc group.[9] This exposes the free α-amino group for the next coupling step.

-

Neutralization: Wash the resin with DCM and then neutralize the resulting ammonium trifluoroacetate salt with a solution of a hindered base, such as 10% N,N-diisopropylethylamine (DIEA) in DCM. Causality: The coupling reaction requires a free amine nucleophile; neutralization deprotonates the ammonium salt formed during the acid deprotection step.

-

Coupling: In a separate vessel, pre-activate Boc-Lys(Boc)-OH (3-4 equiv.) with coupling reagents (e.g., HBTU/HOBt or DCC/HOBt) in a solvent like N,N-dimethylformamide (DMF) or DCM in the presence of DIEA. Add this activated solution to the resin. Allow the reaction to proceed for 1-2 hours.

-

Wash: After the coupling is complete, wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts. The cycle can now be repeated to add the next amino acid.

Applications in Drug Development

The ability to precisely incorporate lysine into peptide sequences makes Boc-Lys(Boc)-OH a valuable asset in medicinal chemistry and drug development.[8]

-

Peptide-Based Therapeutics: It is a fundamental building block for synthesizing peptide drugs where lysine residues are critical for structure, function, or solubility.[8]

-

Non-Viral Gene Vectors: As a polypeptide derivative, it can be used to synthesize multifunctional amphiphilic peptide dendrimers. These complex, branched structures are explored as non-viral vectors for gene delivery in cancer research and other fields.[10]

-

Bioconjugation: While Fmoc-Lys(Boc)-OH is more common for orthogonal strategies, Boc-Lys(Boc)-OH can be used in solution-phase synthesis to build peptide fragments that are later used in bioconjugation processes, linking them to other molecules like drugs, imaging agents, or polymers.[8]

Handling, Storage, and Safety

-

Handling: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place, away from strong acids and oxidizing agents. For long-term stability, storage at -20°C is recommended.[3]

-

Safety: While not acutely toxic, the compound is an organic acid and can cause irritation. In case of contact, wash the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed information.

Conclusion

This compound is more than just a protected amino acid; it is an enabling tool for the precise chemical construction of complex peptides and macromolecules. Its properties are well-defined, its synthesis is robust, and its role in the classic Boc-SPPS workflow is indispensable. For researchers in peptide chemistry, drug discovery, and biomaterials science, a thorough understanding of Boc-Lys(Boc)-OH—from its synthesis and characterization to its strategic application—is essential for innovation and success.

References

- 2. Boc-Protected Amino Groups [organic-chemistry.org]

- 3. chemscene.com [chemscene.com]

- 4. benchchem.com [benchchem.com]

- 5. PubChemLite - (2s)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid (C16H30N2O6) [pubchemlite.lcsb.uni.lu]

- 6. (R)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid | C16H30N2O6 | CID 7349650 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. peptide.com [peptide.com]

- 8. chemimpex.com [chemimpex.com]

- 9. reddit.com [reddit.com]

- 10. medchemexpress.com [medchemexpress.com]

Introduction: The Cornerstone of Controlled Lysine Incorporation

An In-Depth Technical Guide to Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine [Boc-Lys(Boc)-OH]

Nα,Nε-bis(tert-butoxycarbonyl)-L-lysine, commonly abbreviated as Boc-Lys(Boc)-OH, is a pivotal amino acid derivative in the field of chemical biology and drug development. Its structure features the L-lysine backbone with both the alpha (α) and epsilon (ε) amino groups orthogonally protected by the acid-labile tert-butoxycarbonyl (Boc) group. This dual protection strategy is fundamental to its primary application in Boc-based Solid-Phase Peptide Synthesis (SPPS), where precise control over reactive sites is paramount to achieving the desired peptide sequence with high fidelity.[][2]

As a Senior Application Scientist, this guide aims to provide researchers and drug development professionals with a comprehensive understanding of the physical properties, technical specifications, and practical handling of Boc-Lys(Boc)-OH. We will delve into the causality behind its properties, providing not just data, but field-proven insights into its application and quality control.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's identity is the foundation for its correct application and the interpretation of analytical data.

| Identifier | Value | Source(s) |

| Chemical Name | (2S)-2,6-Bis[[(1,1-dimethylethoxy)carbonyl]amino]hexanoic acid | [3] |

| Synonyms | N-alpha,N-epsilon-diBoc-L-lysine, Boc-Lys(Boc)-OH | [4] |

| CAS Number | 2483-46-7 | [3][4][5] |

| Molecular Formula | C₁₆H₃₀N₂O₆ | [4][6] |

| Molecular Weight | 346.42 g/mol | [3][6] |

The strategic placement of two bulky, non-polar Boc groups significantly influences the molecule's physical behavior, particularly its solubility and solid-state form.

Caption: 2D schematic of the Boc-Lys(Boc)-OH molecule.

Physicochemical Properties

The bulk properties of a reagent are critical for its handling, storage, and performance in a synthesis protocol. Unlike its DCHA salt, which is a stable, crystalline powder, the free acid form of Boc-Lys(Boc)-OH presents unique physical characteristics.

| Property | Specification | Rationale and Scientific Insight |

| Appearance | White to off-white low-melting solid or clear oil.[3] | The presence of two bulky t-butyl groups and the flexible hexanoic acid chain disrupts crystal lattice formation, often preventing it from forming a stable, high-melting point solid. This is a common trait for highly protected amino acids. |

| Solubility | Soluble in methanol, chloroform, ether, and ethyl acetate.[3] | The molecule possesses both polar (carboxylic acid) and non-polar (Boc groups, alkyl chain) regions, rendering it soluble in a range of polar organic solvents. This solubility is essential for preparing coupling solutions in SPPS and for purification via extraction.[3][7] |

| Optical Rotation | [α]20/D: -3.22° (c=5, MeOH) | This value is a critical specification for ensuring enantiomeric purity. A deviation from this value would indicate either racemization during synthesis or the presence of the D-enantiomer, which would be catastrophic for the biological activity of the final peptide. |

| Storage | Store in a freezer under -20°C, sealed in a dry environment.[3][5] | The primary degradation pathway is acid-catalyzed hydrolysis of the Boc groups. Cold and dry conditions significantly slow this process, preserving the material's integrity. The hygroscopic nature of the carboxylic acid also necessitates protection from moisture. |

Quality Specifications and Analytical Control

To ensure reproducible success in peptide synthesis, Boc-Lys(Boc)-OH must adhere to stringent quality specifications. The absence of impurities, particularly those with unprotected amino groups or from different enantiomers, is non-negotiable.

| Parameter | Specification | Method |

| Purity | ≥98% | HPLC |

| Identity | Conforms to structure | ¹H NMR, Mass Spectrometry |

| Enantiomeric Purity | ≥99.5% L-isomer | Chiral HPLC or Optical Rotation |

| Water Content | ≤0.5% | Karl Fischer Titration |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is the gold standard for determining the purity of amino acid derivatives. The method separates the main compound from any synthesis-related impurities or degradation products.

Exemplar HPLC Protocol:

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile (ACN).

-

Rationale: TFA acts as an ion-pairing agent, sharpening peak shape by protonating the carboxylic acid and any free amines. The C18 stationary phase effectively retains the non-polar Boc-protected lysine.

-

-

Sample Preparation:

-

Accurately weigh ~1 mg of Boc-Lys(Boc)-OH.

-

Dissolve in 1 mL of a 50:50 mixture of Mobile Phase A and B.

-

Rationale: The chosen solvent must fully dissolve the sample and be compatible with the mobile phase to prevent sample precipitation on the column.

-

-

Chromatographic Conditions:

-

Gradient: 5% to 95% Mobile Phase B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm.

-

Rationale: A gradient elution is necessary to elute the highly retained main compound and separate it from potentially more polar impurities. Detection at 214 nm is standard for peptide bonds and protected amino acids.

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

-

Core Application: Boc Solid-Phase Peptide Synthesis (SPPS)

Boc-Lys(Boc)-OH is a foundational reagent for SPPS protocols that utilize the Boc protection strategy.[8] This approach is particularly advantageous for synthesizing complex or hydrophobic peptides.[2] The entire process is a cycle of deprotection, neutralization, and coupling.

Caption: The iterative cycle of Boc-based Solid-Phase Peptide Synthesis.

Step-by-Step Boc-SPPS Protocol for Lysine Incorporation

-

Resin Preparation: Swell the peptide-resin (bearing a free N-terminal amine from the previous cycle) in dichloromethane (DCM).

-

Boc Deprotection: Treat the resin with a solution of 25-50% TFA in DCM for 20-30 minutes. This cleaves the N-terminal Boc group, exposing the free amine as a trifluoroacetate salt.

-

Causality: The Boc group is designed to be labile to moderate acid, while side-chain protecting groups (in traditional Boc chemistry) are stable, ensuring selective deprotection.[]

-

-

Neutralization: Wash the resin thoroughly with DCM, followed by treatment with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM or N,N-dimethylformamide (DMF) to neutralize the ammonium salt and generate the free amine.

-

Causality: The coupling reaction requires a nucleophilic free amine. The bulky base DIEA is used because it is non-nucleophilic and less likely to cause side reactions.

-

-

Coupling: In a separate vessel, pre-activate Boc-Lys(Boc)-OH (2-4 equivalents) with a coupling reagent such as HBTU/HOBt in the presence of DIEA in DMF. Add this activation mixture to the neutralized resin and allow it to react for 1-2 hours.

-

Causality: The carboxylic acid is converted to a highly reactive ester, which readily acylates the resin-bound free amine to form a new peptide bond.

-

-

Validation & Washing: Wash the resin extensively with DMF and DCM. Perform a qualitative Kaiser test. A negative result (beads remain colorless or blue) confirms the absence of free primary amines and indicates a complete coupling reaction. If the test is positive, the coupling step should be repeated.

Safety and Handling

As with any laboratory chemical, proper safety protocols must be observed.

-

Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of dust or contact with skin and eyes. In case of contact, rinse thoroughly with water.[9][10]

-

Storage: Store according to the specifications in Section 2 to ensure long-term stability. Keep the container tightly sealed.[3][5]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

References

- 2. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 4. peptide.com [peptide.com]

- 5. 2483-46-7|Boc-Lys(Boc)-OH|BLD Pharm [bldpharm.com]

- 6. Boc-Lys(Boc)-OH AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. Boc-Lys(Boc)-OH synthesis - chemicalbook [chemicalbook.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

- 10. anaspec.com [anaspec.com]

An In-depth Technical Guide to the Synthesis of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Abstract

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly known as Nα,Nε-di-Boc-L-lysine, is a pivotal building block in modern peptide synthesis and pharmaceutical research. Its dual-protected nature prevents unwanted side reactions at the α- and ε-amino groups of the lysine side chain, ensuring precise control during the construction of complex peptide sequences and other molecular architectures. This guide provides a comprehensive overview of the predominant synthesis pathway for this compound, delving into the underlying chemical principles, offering a detailed, field-proven experimental protocol, and discussing alternative strategies. This document is intended for researchers, scientists, and professionals in drug development who require a thorough and practical understanding of this synthesis.

Introduction: The Strategic Importance of Di-Boc-L-Lysine

In the intricate field of peptide chemistry, the selective protection and deprotection of reactive functional groups are paramount. Lysine, with its two primary amino groups—the α-amino group at the chiral center and the ε-amino group at the terminus of its side chain—presents a unique challenge and opportunity. Unwanted reactions at these sites, such as peptide chain branching, can lead to complex mixtures and low yields of the desired product.

This compound serves as a robust solution to this challenge. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group widely favored for its stability under a broad range of basic and nucleophilic conditions. By protecting both amino groups of L-lysine, this derivative becomes an essential component in solid-phase peptide synthesis (SPPS) and solution-phase methodologies. It is particularly crucial when lysine is incorporated into a peptide sequence and its side chain must remain inert during subsequent coupling steps. Furthermore, this compound is a precursor for creating more complex structures, such as multifunctional amphiphilic peptide dendrimers used as nonviral gene vectors in cancer research.[1]

The Primary Synthesis Pathway: Direct Di-protection of L-Lysine

The most direct and widely adopted method for synthesizing Nα,Nε-di-Boc-L-lysine is the one-pot reaction of L-lysine with an excess of di-tert-butyl dicarbonate ((Boc)₂O) under basic aqueous conditions.

Mechanistic Rationale and Causality

The success of this synthesis hinges on the nucleophilicity of the amino groups and the careful control of reaction pH. The mechanism involves the nucleophilic attack of the deprotonated amino group on one of the electrophilic carbonyl carbons of the (Boc)₂O anhydride.[2] This forms a tetrahedral intermediate which then collapses, releasing tert-butyl carbonate. The unstable tert-butyl carbonate subsequently decomposes into gaseous carbon dioxide and a tert-butoxide anion, which is protonated to form tert-butanol. The evolution of CO₂ gas provides a strong thermodynamic driving force for the reaction.

The key to achieving di-protection lies in managing the protonation state of the two amino groups of lysine. The approximate pKa values for L-lysine are:

-

α-carboxyl group (pKa₁): ~2.2

-

α-amino group (pKa₂): ~9.0

-

ε-amino group (pKa₃): ~10.5

To ensure both amino groups are sufficiently nucleophilic to react with (Boc)₂O, the reaction medium must be basic enough to deprotonate them. A pH range of 10-11 is often employed, which is above the pKa of the α-amino group and close to the pKa of the ε-amino group, ensuring a significant population of both groups are in their free amine form (R-NH₂).[1] The use of a base, such as sodium hydroxide or sodium bicarbonate, is crucial to maintain this alkaline pH and to neutralize the proton released from the amine upon its reaction with (Boc)₂O.

A stoichiometric excess of (Boc)₂O (typically 2.2 to 3.0 equivalents) is used to drive the reaction to completion and ensure both amino groups are acylated.

Experimental Workflow Diagram

Caption: Workflow for the synthesis of Di-Boc-L-Lysine.

Detailed Experimental Protocol

This protocol is a robust, self-validating system adapted from established procedures that consistently yield high-purity product.[3]

Materials:

-

L-Lysine hydrochloride (1.0 eq)

-

Sodium bicarbonate (NaHCO₃) (10.0 eq)

-

Di-tert-butyl dicarbonate ((Boc)₂O) (3.0 eq)

-

1,4-Dioxane

-

Deionized water

-

Diethyl ether

-

Ethyl acetate

-

Dilute hydrochloric acid (e.g., 1 M HCl)

-

Magnesium sulfate (MgSO₄), anhydrous

-

Ice bath, magnetic stirrer, separatory funnel, rotary evaporator

Procedure:

-

Dissolution and Basification: In a suitable reaction vessel, dissolve L-lysine hydrochloride (e.g., 10.00 g, 45.62 mmol) and sodium bicarbonate (38.32 g, 456.20 mmol) in deionized water (600 mL). Cool the solution in an ice-water bath with stirring. The large excess of bicarbonate ensures a stable, buffered alkaline environment.

-

Addition of (Boc)₂O: Separately, dissolve di-tert-butyl dicarbonate (29.84 g, 136.86 mmol) in 1,4-dioxane (100 mL). Add this solution dropwise to the cold, stirring lysine solution over 30-60 minutes.

-

Reaction: Remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 24 hours. The mixture will likely appear cloudy or as a suspension.

-

Initial Wash: After 24 hours, transfer the reaction mixture to a large separatory funnel. Wash the mixture with diethyl ether (3 x 150 mL) to remove unreacted (Boc)₂O and tert-butanol byproducts. Discard the organic layers.

-

Acidification and Product Precipitation: Cool the remaining aqueous layer in an ice bath. Slowly add dilute hydrochloric acid with stirring to adjust the pH to 2-3. The product, which is soluble in its carboxylate salt form at high pH, will precipitate as a white solid upon protonation of the carboxylic acid.

-

Extraction: Extract the acidified aqueous mixture with ethyl acetate (3 x 200 mL). The product will move into the organic phase.

-

Drying and Concentration: Combine the ethyl acetate extracts and dry over anhydrous magnesium sulfate for at least 12 hours. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Final Product: The product is obtained as a white solid. Further purification can be achieved by recrystallization from an ethyl acetate/hexane mixture if required.

Quantitative Data Summary

| Parameter | Value | Reference |

| Starting Material | L-Lysine Hydrochloride | [3] |

| Key Reagent | Di-tert-butyl dicarbonate | [3] |

| Typical Yield | 85% | [3] |

| Appearance | White Solid | [3] |

| Melting Point | ~84-86 °C | [1] |

| Specific Rotation [α]²⁰_D_ | +25.0° (c=1, EtOH) | [1] |

Alternative Pathway: Copper Chelation for Selective Protection

While direct di-protection is efficient for producing the target molecule, understanding alternative strategies provides a deeper insight into controlling lysine reactivity. A classic method for achieving selective protection of the ε-amino group involves the use of a copper(II) chelate.[4][5][6]

Rationale and Workflow

The α-amino and α-carboxyl groups of lysine can form a stable bidentate complex with Cu²⁺ ions. This complex effectively blocks these two positions, leaving the ε-amino group as the primary site for nucleophilic attack.

Caption: Copper chelation strategy for selective Nε-protection.

This method is foundational for synthesizing orthogonally protected lysine derivatives, such as Fmoc-Lys(Boc)-OH, where different protecting groups are required on each amino function. While effective for selectivity, this pathway is more laborious than direct di-protection due to the additional complexation and decomplexation steps.[6]

Troubleshooting and Considerations

-

Incomplete Reaction: If the reaction does not go to completion, ensure the pH of the reaction mixture was maintained in the alkaline range throughout the addition of (Boc)₂O. Insufficient base can lead to a drop in pH, protonating the amino groups and reducing their nucleophilicity.

-

Side Reactions: The primary side reaction is the formation of mono-Boc-lysine. Using a sufficient excess of (Boc)₂O and allowing adequate reaction time (24h) minimizes this. Over-protection to form a tri-Boc species (on the carboxylate) is generally not observed under these aqueous conditions.

-

Purification: If the final product is not a solid or appears oily, this may indicate the presence of residual solvents or byproducts like tert-butanol. Trituration with a non-polar solvent like hexane or recrystallization can help solidify and purify the product.[1][7]

Conclusion

The synthesis of this compound via direct di-protection of L-lysine is a robust, high-yielding, and scalable method. A thorough understanding of the underlying mechanism, particularly the role of pH in modulating the nucleophilicity of the two distinct amino groups, is critical for consistent success. The detailed protocol provided herein represents a field-validated approach for producing this vital reagent. By mastering this synthesis, researchers and drug development professionals can ensure a reliable supply of this key building block, facilitating advancements in peptide chemistry and the development of novel therapeutics.

References

- 1. CN112661672A - Crystallization method of Boc-amino acid - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. rsc.org [rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. cpb.pharm.or.jp [cpb.pharm.or.jp]

- 7. Crystallization method of Boc-amino acid - Eureka | Patsnap [eureka.patsnap.com]

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid CAS number and molecular weight

An In-depth Technical Guide to (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Introduction

This compound, more commonly known in the scientific community as Nα,Nε-Bis-Boc-L-lysine or Boc-L-Lys(Boc)-OH, is a cornerstone derivative of the amino acid L-lysine. Its strategic importance in modern synthetic chemistry, particularly in peptide synthesis, bioconjugation, and drug development, cannot be overstated. The compound features two tert-butoxycarbonyl (Boc) protecting groups, one on the α-amino group and another on the ε-amino group of the lysine side chain. This dual protection provides exceptional stability and allows for precise, controlled chemical manipulations, making it an indispensable tool for researchers and drug development professionals. This guide provides an in-depth exploration of its chemical properties, synthesis, and critical applications, offering field-proven insights for its effective utilization.

Compound Identification and Physicochemical Properties

Precise identification and understanding of a compound's properties are fundamental to its successful application in a laboratory setting. The key identifiers and computed physicochemical properties for this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2483-46-7 | [1][2][3] |

| Molecular Formula | C₁₆H₃₀N₂O₆ | [1][4] |

| Molecular Weight | 346.42 g/mol | [1][4] |

| Synonyms | Nα,Nε-Bis-Boc-L-lysine, Boc-L-Lys(Boc)-OH, Di-Boc-L-lysine | [2][3][5] |

| Appearance | White to off-white powder | [] |

| Solubility | Soluble in chloroform, ether, ethyl acetate, and methanol | [5] |

| Topological Polar Surface Area (TPSA) | 113.96 Ų | [1] |

| LogP | 2.6593 | [1] |

The Chemistry of Boc Protection: A Foundation of Modern Peptide Synthesis

The utility of Boc-L-Lys(Boc)-OH is rooted in the function of the tert-butoxycarbonyl (Boc) protecting group. In peptide synthesis, it is imperative to prevent the highly reactive N-terminal amine of an amino acid from engaging in unwanted side reactions during the formation of a peptide bond. The Boc group serves as a reliable temporary shield for these amino functionalities.

Mechanism of Protection and Deprotection: The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride).[7] This process forms a stable carbamate linkage. The key advantage of the Boc group is its acid lability; it is stable under neutral or basic conditions but can be cleanly removed using a strong acid, such as trifluoroacetic acid (TFA), which regenerates the free amine.[7][][9] This selective removal is fundamental to the stepwise elongation of peptide chains.[][10]

Caption: Boc protection and acid-catalyzed deprotection of L-lysine.

Core Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Lys(Boc)-OH is a fundamental building block in solid-phase peptide synthesis (SPPS), a technique that revolutionized the creation of synthetic peptides.[] In SPPS, a peptide chain is assembled sequentially while one end is anchored to an insoluble polymer support (resin). The dual Boc protection on lysine is critical as it prevents both the α-amino and the side-chain ε-amino groups from reacting out of turn.

The general workflow for incorporating a Boc-protected amino acid in SPPS involves a cycle of deprotection, activation, and coupling.

Caption: The iterative cycle of Solid-Phase Peptide Synthesis (SPPS).

Bioconjugation and Drug Delivery

The lysine side chain is a common site for bioconjugation—the process of linking molecules to create novel constructs like antibody-drug conjugates (ADCs) or targeted drug delivery systems.[2][11] Using Boc-L-Lys(Boc)-OH allows for the precise installation of a lysine residue within a peptide or small molecule. The Boc groups can then be selectively removed to expose the amino groups for conjugation to payloads, linkers, or imaging agents.

To facilitate efficient conjugation, the carboxylic acid of Boc-L-Lys(Boc)-OH is often pre-activated, for example, as an N-hydroxysuccinimide (NHS) ester.[] This activated form, Boc-L-Lys(Boc)-OSu, reacts readily with primary amines on proteins or other biomolecules to form stable amide bonds, streamlining the development of complex bioconjugates.[]

Peptide and Small Molecule Drug Design

Incorporating lysine derivatives into therapeutic peptides or small molecules is a key strategy for optimizing their pharmacological properties.[] The use of Boc-L-Lys(Boc)-OH as a starting material allows medicinal chemists to:

-

Enhance Stability: Modify the lysine side chain to improve resistance to enzymatic degradation.[2]

-

Improve Solubility and Bioavailability: Introduce polar or charged moieties onto the lysine side chain to enhance the solubility and absorption of a drug candidate.[2][13]

-

Develop Prodrugs: Use the lysine side chain as an attachment point for promoieties that are cleaved in vivo to release the active drug.

Experimental Protocol: Coupling of Boc-L-Lys(Boc)-OH in SPPS

The following protocol outlines a standard procedure for coupling Boc-L-Lys(Boc)-OH to a resin-bound peptide with a free N-terminal amine using dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt) as activating agents.

Materials:

-

Peptide-resin with a free N-terminus

-

Boc-L-Lys(Boc)-OH

-

Dicyclohexylcarbodiimide (DCC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Reaction vessel for solid-phase synthesis

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes to ensure optimal accessibility of the reaction sites.

-

Reagent Preparation (Activation Solution):

-

In a separate vial, dissolve 3 equivalents of Boc-L-Lys(Boc)-OH and 3 equivalents of HOBt in a minimal amount of DMF.

-

Causality: HOBt is included to suppress side reactions, primarily racemization, and to form a more reactive HOBt-ester intermediate, improving coupling efficiency.

-

Add 3 equivalents of DCC to this solution. A white precipitate of dicyclohexylurea (DCU) will begin to form. Allow the activation to proceed for 10-15 minutes.

-

-

Coupling Reaction:

-

Drain the DMF from the swollen resin.

-

Add the prepared activation solution (the mixture containing the activated Boc-L-Lys(Boc)-OH) to the resin.

-

Agitate the mixture at room temperature for 2-4 hours.

-

-

Monitoring the Reaction:

-

Perform a qualitative test (e.g., Kaiser test) to monitor the reaction progress. The Kaiser test detects free primary amines; a negative result (yellow beads) indicates the coupling reaction is complete.

-

Self-Validation: If the test is positive (blue beads), indicating incomplete coupling, the reaction can be extended, or a second coupling can be performed.

-

-

Washing:

-

Once the reaction is complete, drain the reaction mixture.

-

Wash the resin thoroughly to remove excess reagents and the DCU byproduct. A typical wash cycle is:

-

DMF (3 times)

-

DCM (3 times)

-

DMF (3 times)

-

-

-

Proceed to Next Step: The resin, now bearing the newly added and fully protected lysine residue, is ready for the next deprotection step in the SPPS cycle.

Conclusion

This compound is far more than a simple chemical reagent; it is an enabling tool for innovation in the life sciences. Its dual Boc-protected structure provides the stability, selectivity, and versatility required for the rational design and synthesis of complex peptides, advanced bioconjugates, and novel therapeutics. A thorough understanding of its properties and the chemical principles behind its use, as detailed in this guide, is essential for any scientist or researcher aiming to push the boundaries of drug discovery and molecular engineering.

References

- 1. chemscene.com [chemscene.com]

- 2. chemimpex.com [chemimpex.com]

- 3. CAS RN 2483-46-7 | Fisher Scientific [fishersci.ca]

- 4. (2S)-2,6-bis((((tert-butoxy)carbonyl)amino))hexanoic acid | C16H30N2O6 | CID 7349648 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Nalpha,Nepsilon-Di-Boc-L-lysine, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 9. m.youtube.com [m.youtube.com]

- 10. nbinno.com [nbinno.com]

- 11. Boc-l-lys(ns)-oh (1301706-36-4) for sale [vulcanchem.com]

- 13. chemimpex.com [chemimpex.com]

A Comprehensive Spectroscopic Analysis of Nα,Nε-Di-Boc-L-lysine (Boc-Lys(Boc)-OH)

This technical guide provides an in-depth analysis of the spectroscopic data for Nα,Nε-Di-Boc-L-lysine, a critical building block in modern peptide synthesis and drug discovery. The following sections detail the characteristic signatures of this molecule as observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each section is designed to offer not only the raw data but also a nuanced interpretation grounded in established chemical principles, providing researchers with a reliable reference for compound verification and quality control.

Introduction: The Significance of Spectroscopic Characterization

Nα,Nε-Di-Boc-L-lysine, systematically named (2S)-2,6-bis({[(tert-butoxy)carbonyl]amino})hexanoic acid, is a derivative of the amino acid L-lysine where both the alpha (α) and epsilon (ε) amino groups are protected by tert-butoxycarbonyl (Boc) groups.[1][2] This dual protection strategy is fundamental in solid-phase peptide synthesis (SPPS), preventing unwanted side reactions at the lysine side chain.[3] Accurate and comprehensive characterization of this reagent is paramount to ensure the integrity and purity of the final peptide products. Spectroscopic techniques such as NMR, IR, and MS provide a detailed fingerprint of the molecule, confirming its identity, purity, and structural integrity.

Molecular Structure and Atom Numbering

To facilitate the interpretation of the spectroscopic data, a clear and consistent atom numbering system for Boc-Lys(Boc)-OH is essential. The following diagram illustrates the molecular structure and the numbering scheme that will be referenced throughout this guide.

Caption: Molecular structure of Nα,Nε-Di-Boc-L-lysine with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of Boc-Lys(Boc)-OH is characterized by distinct signals corresponding to the protons of the lysine backbone, the side chain, and the two Boc protecting groups. The chemical shifts (δ) are influenced by the electron-withdrawing effects of the adjacent carbonyl and amino groups.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Cα-H | ~4.0-4.2 | Multiplet | 1H |

| Cε-H ₂ | ~3.1 | Multiplet | 2H |

| Cβ-H ₂, Cγ-H ₂, Cδ-H ₂ | ~1.3-1.9 | Multiplet | 6H |

| Boc-C(C H₃)₃ (α and ε) | ~1.4 | Singlet | 18H |

| Nα-H | ~5.0-5.2 | Doublet | 1H |

| Nε-H | ~4.6-4.8 | Triplet | 1H |

| COOH | Variable (typically >10) | Broad Singlet | 1H |

Note: Exact chemical shifts and multiplicities can vary depending on the solvent and concentration.

Interpretation:

-

The downfield shift of the Cα-H is due to the deshielding effects of the adjacent carboxylic acid and the Nα-Boc group.

-

The large singlet at approximately 1.4 ppm, integrating to 18 protons, is the hallmark of the two tert-butyl groups of the Boc protectors.

-

The signals for the methylene protons of the lysine side chain (Cβ, Cγ, Cδ) often appear as a complex multiplet.

-

The protons on the nitrogen atoms (Nα-H and Nε-H) are exchangeable and their signals may be broad or even absent in the presence of D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique chemical environment.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C =O (Carboxyl) | ~175-178 |

| C =O (Boc, α and ε) | ~156-157 |

| C (CH₃)₃ (Boc, α and ε) | ~78-80 |

| C α | ~53-55 |

| C ε | ~39-41 |

| C δ | ~29-31 |

| C γ | ~28-30 |

| C β | ~22-24 |

| C(C H₃)₃ (Boc, α and ε) | ~28 |

Note: Chemical shifts are solvent-dependent.

Interpretation:

-

The two carbonyl carbons of the Boc groups are clearly visible in the downfield region, distinct from the carboxylic acid carbonyl.

-

The quaternary carbons of the tert-butyl groups appear around 78-80 ppm.

-

The aliphatic carbons of the lysine backbone and side chain are found in the upfield region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of Boc-Lys(Boc)-OH is dominated by absorptions corresponding to the N-H, C-H, C=O, and O-H bonds.

| Vibrational Mode | Frequency (cm⁻¹) | Intensity |

| O-H stretch (Carboxylic Acid) | 3300-2500 | Broad |

| N-H stretch (Amide) | ~3350 | Medium |

| C-H stretch (Aliphatic) | 2980-2870 | Strong |

| C=O stretch (Carboxylic Acid) | ~1710 | Strong |

| C=O stretch (Urethane/Boc) | ~1690 | Strong |

| N-H bend (Amide) | ~1520 | Medium |

| C-O stretch | 1250-1000 | Strong |

Interpretation:

-

The broad absorption in the 3300-2500 cm⁻¹ range is characteristic of the O-H stretching vibration of the carboxylic acid, which is often involved in hydrogen bonding.

-

The strong, sharp peaks around 1700 cm⁻¹ are indicative of the carbonyl stretching vibrations from both the carboxylic acid and the two Boc protecting groups. The overlap of these peaks is common.

-

The presence of the N-H stretching and bending vibrations confirms the presence of the urethane linkages of the Boc groups.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering insights into the molecular structure.

Molecular Weight: The monoisotopic mass of Boc-Lys(Boc)-OH (C₁₆H₃₀N₂O₆) is 346.2104 g/mol .[2]

Expected Fragmentation Pattern (Electrospray Ionization - ESI): In positive ion mode ESI-MS, the molecule is expected to be observed as protonated ([M+H]⁺) or adducted with other cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).

-

[M+H]⁺: m/z ≈ 347.2

-

[M+Na]⁺: m/z ≈ 369.2

A characteristic fragmentation pathway for Boc-protected amino acids involves the loss of one or both Boc groups. This often occurs through the loss of isobutylene (56 Da) or the entire tert-butoxy group (100 Da).

References

An In-depth Technical Guide to the Solubility of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

An In-depth Technical Guide on the Solubility of (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic Acid

Introduction

This compound, commonly known in the scientific community as Di-Boc-L-lysine, is a pivotal derivative of the essential amino acid L-lysine. Its structure is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups on both the α- and ε-amino groups. This protection strategy is fundamental in peptide synthesis, where it allows for the controlled and sequential formation of peptide bonds. Beyond peptide synthesis, Di-Boc-L-lysine serves as a versatile building block in the development of various pharmaceuticals and functionalized materials.

The successful application of Di-Boc-L-lysine in these fields is intrinsically linked to its solubility characteristics. A thorough understanding of its solubility in a diverse range of solvents is paramount for researchers, scientists, and drug development professionals. This knowledge informs critical processes such as reaction condition optimization, purification strategies, formulation development, and analytical method development. This in-depth technical guide provides a comprehensive overview of the solubility of Di-Boc-L-lysine, grounded in its physicochemical properties and supported by available data and established experimental protocols.

Physicochemical Properties of this compound

The solubility of a compound is governed by its intrinsic physicochemical properties. For Di-Boc-L-lysine, the interplay between its molecular structure and the properties of the solvent determines the extent to which it will dissolve. The key physicochemical parameters are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₆H₃₀N₂O₆ | [1] |

| Molecular Weight | 346.42 g/mol | [1] |

| Appearance | White to off-white solid or clear oil | [2][3] |

| Predicted pKa | 3.99 ± 0.21 | [2] |

| Predicted LogP | 2.6593 | [1] |

The predicted acid dissociation constant (pKa) of approximately 3.99 is attributed to the carboxylic acid group, indicating it is a weak acid. The predicted partition coefficient (LogP) of 2.6593 suggests a moderate lipophilic character, meaning it has a preference for non-polar environments over water. These values provide a theoretical foundation for understanding its solubility behavior.

Theoretical Basis of Solubility: A Structural Perspective

The solubility of Di-Boc-L-lysine is a direct consequence of its molecular architecture. The molecule possesses both hydrophobic and hydrophilic regions, making its solubility highly dependent on the nature of the solvent.

Caption: Key structural features of Di-Boc-L-lysine influencing solubility.

The two bulky tert-butoxycarbonyl (Boc) protecting groups and the tetramethylene side chain constitute the major hydrophobic domains of the molecule. These non-polar regions favor interactions with non-polar or weakly polar organic solvents through van der Waals forces. Conversely, the carboxylic acid group is the primary hydrophilic center, capable of forming hydrogen bonds with polar solvents.

This amphiphilic nature dictates that Di-Boc-L-lysine will exhibit good solubility in a range of organic solvents that can accommodate both its hydrophobic and hydrophilic parts. Its solubility in water is expected to be limited due to the dominance of the large, non-polar Boc groups.

Solubility Profile of this compound

The following table summarizes the available solubility information for Di-Boc-L-lysine in various solvents. It is important to note that much of the available data is qualitative. For critical applications, it is strongly recommended to determine the solubility experimentally under the specific conditions of use.

| Solvent | Type | Solubility | Source(s) |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | ≥ 100 mg/mL | [4] |

| Dimethylformamide (DMF) | Polar Aprotic | Soluble (Qualitative) | [5] |

| Chloroform | Non-polar | Soluble (Qualitative) | [2] |

| Diethyl Ether | Non-polar | Soluble (Qualitative) | [2] |

| Ethyl Acetate | Polar Aprotic | Soluble (Qualitative) | [2] |

| Methanol | Polar Protic | Soluble (Qualitative) | [2] |

| Dichloromethane (DCM) | Non-polar | Soluble (Qualitative) | [6] |

| Water | Polar Protic | Slightly soluble to less soluble | [5][6] |

The data clearly indicates a strong preference for organic solvents, which aligns with the predicted LogP value. The high solubility in DMSO makes it a suitable solvent for preparing stock solutions for biological assays or chemical reactions. The qualitative solubility in other common organic solvents provides a good starting point for selecting appropriate solvent systems for synthesis and purification. The limited solubility in water is also consistent with the molecule's structure.

Experimental Determination of Solubility: A Step-by-Step Protocol

For applications requiring precise knowledge of solubility, such as formulation development or when working near the saturation point, experimental determination is essential. The following protocol, adapted from the widely recognized shake-flask method, provides a reliable procedure for determining the equilibrium solubility of Di-Boc-L-lysine in a specific solvent at a given temperature.

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Vials with screw caps and PTFE-lined septa

-

Thermostatically controlled shaker or incubator

-

Analytical balance (readable to at least 0.1 mg)

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or another appropriate analytical instrument for quantification.

Protocol:

-

Preparation of the Saturated Solution:

-

Add an excess amount of Di-Boc-L-lysine to a clean, dry vial. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vial in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A typical duration is 24 to 48 hours. The time required may vary depending on the solvent and the compound's dissolution rate.

-

-

Phase Separation:

-

After equilibration, allow the vial to stand undisturbed at the set temperature for at least 24 hours to allow the excess solid to sediment.

-

Alternatively, centrifuge the vial at the experimental temperature to facilitate the separation of the solid and liquid phases.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean vial to remove any undissolved microparticles.

-

Dilute the filtered solution with a known volume of an appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC) to determine the concentration of Di-Boc-L-lysine.

-

Prepare a calibration curve using standard solutions of known concentrations of Di-Boc-L-lysine to accurately quantify the concentration in the sample.

-

-

Calculation of Solubility:

-

Calculate the concentration of Di-Boc-L-lysine in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Caption: Experimental workflow for determining the solubility of Di-Boc-L-lysine.

Conclusion

This compound is a moderately lipophilic molecule with limited aqueous solubility but good to excellent solubility in a range of common organic solvents, particularly polar aprotic solvents like DMSO and DMF. This solubility profile is a direct reflection of its amphiphilic chemical structure, which contains both large hydrophobic Boc groups and a hydrophilic carboxylic acid moiety. While qualitative and semi-quantitative data provide a useful starting point, for many applications in research and drug development, a precise understanding of its solubility under specific experimental conditions is crucial. The experimental protocol detailed in this guide provides a robust framework for obtaining this critical data, enabling scientists and researchers to effectively utilize this important building block in their work.

References

- 1. chemscene.com [chemscene.com]

- 2. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 3. di-BOC-L-lysine, CAS No. 2483-46-7 - iChemical [ichemical.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]

- 6. CAS 13734-28-6: α-tert-Butoxycarbonyl-L-lysine [cymitquimica.com]

Navigating the Market for Boc-Lys(Boc)-OH: A Technical Guide for Researchers and Drug Development Professionals

In the landscape of peptide synthesis, particularly solid-phase peptide synthesis (SPPS), the quality of raw materials is paramount to the success of complex multi-step syntheses. Among the vast array of protected amino acids, Nα,Nε-di-tert-butyloxycarbonyl-L-lysine (Boc-Lys(Boc)-OH) stands as a critical building block. Its unique characteristic of having both the alpha and epsilon amino groups protected by the acid-labile Boc group allows for strategic incorporation of lysine into a peptide sequence, with the option for subsequent selective deprotection and modification of the side chain. This guide provides an in-depth analysis of the commercial landscape for Boc-Lys(Boc)-OH, offering insights into supplier selection, pricing structures, and the essential quality control measures necessary to ensure the integrity of your research and drug development programs.

The Critical Role of High-Purity Boc-Lys(Boc)-OH in Peptide Synthesis

The success of synthesizing a target peptide with high fidelity and yield is directly correlated with the purity of the constituent amino acids. Impurities in a batch of Boc-Lys(Boc)-OH can introduce a cascade of deleterious effects during SPPS. These can range from the incorporation of truncated or modified sequences to challenging purification processes, ultimately impacting the final yield and biological activity of the peptide. Therefore, a thorough understanding of potential impurities and a robust quality control strategy for incoming raw materials are not merely best practices but necessities for reproducible and reliable outcomes.

Commercial Supplier Landscape and Pricing Analysis

The market for Boc-Lys(Boc)-OH is populated by a range of suppliers, from large, well-established chemical conglomerates to more specialized biochemical companies. The selection of a supplier should be a carefully considered decision, weighing factors such as product quality, consistency, documentation, technical support, and, of course, price.

Below is a comparative summary of prominent suppliers and their list prices for Boc-Lys(Boc)-OH and closely related derivatives. It is important to note that pricing is subject to change and may vary based on institutional contracts and bulk purchasing agreements. Researchers are encouraged to request formal quotes for the most accurate and up-to-date pricing.

| Supplier | Product Description | Catalog Number | Quantity | List Price (USD) | Price per Gram (USD) |

| Chem-Impex | Boc-Lys(Boc)-Pro-OH (A related derivative) | 05201 | 1 g | $89.13 | $89.13 |

| 5 g | $330.19 | $66.04 | |||

| 25 g | $930.19 | $37.21 | |||

| 100 g | $1,617.50 | $16.18 | |||

| APExBIO | Fmoc-Lys(Boc)-OH (Different Nα-protection) | A7922 | 25 g | $50.00 | $2.00 |

| 100 g | $88.00 | $0.88 | |||

| Sigma-Aldrich | Boc-Lys(Boc)-OH AldrichCPR | CDS003904 | 250 mg | $70.40 | $281.60 |

| Boc-Lys(Boc)-OH . DCHA (DCHA Salt) | 853053 | 25 g | $145.00 | $5.80 | |

| Fisher Scientific (distributing Bachem) | Fmoc-D-Lys(Boc)-OH (D-isomer) | 50-258-507 | 25 g | $347.76 | $13.91 |

| MyBioSource | Fmoc-Lys(Boc)-OH | MBS405127 | 5 g | $220.00 | $44.00 |

| 25 g | $305.00 | $12.20 | |||

| 100 g | $740.00 | $7.40 |

Note: The products listed may have different protecting groups (e.g., Fmoc) or be in the form of a salt (e.g., DCHA), which can affect the molecular weight and price. This table is intended to provide a general market overview.

A Strategic Approach to Supplier Selection

Choosing a supplier for a critical raw material like Boc-Lys(Boc)-OH should be a systematic process. The following workflow outlines a robust strategy for qualifying and selecting a supplier to ensure a consistent and high-quality supply chain for your research or manufacturing needs.

Caption: A workflow for the strategic selection and qualification of a Boc-Lys(Boc)-OH supplier.

Essential Incoming Quality Control: A Self-Validating System

Upon receipt of any new batch of Boc-Lys(Boc)-OH, a comprehensive in-house quality control (QC) analysis is crucial to verify the supplier's Certificate of Analysis (CoA) and to ensure the material meets the stringent requirements for your application. This process serves as a self-validating system, providing confidence in the raw material before it enters your synthesis workflow.

Experimental Protocol: Incoming QC of Boc-Lys(Boc)-OH

1. Visual Inspection:

-

Procedure: Visually inspect the material for uniform appearance (typically a white to off-white solid or crystalline powder), and the absence of foreign particulates or discoloration.

-

Causality: A non-uniform appearance can indicate impurities, improper storage, or degradation.

2. Solubility Test:

-

Procedure: Test the solubility of a small amount of the material in a relevant solvent for your application (e.g., Dichloromethane (DCM), Dimethylformamide (DMF)).

-

Causality: Incomplete solubility can indicate the presence of insoluble impurities that could interfere with the synthesis process.

3. High-Performance Liquid Chromatography (HPLC) for Purity Assessment:

-

Objective: To determine the purity of the Boc-Lys(Boc)-OH and to identify any related impurities.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 214 nm and 254 nm.

-

Procedure:

-

Prepare a standard solution of Boc-Lys(Boc)-OH at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram to determine the area percentage of the main peak, which corresponds to the purity.

-

-

Causality: HPLC provides a quantitative measure of purity and can separate closely related impurities that may not be detectable by other methods.

4. Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

-

Objective: To confirm the chemical structure of Boc-Lys(Boc)-OH and to detect any structural impurities.

-

Instrumentation: A 400 MHz or higher NMR spectrometer.

-

Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Procedure:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Analyze the spectra for the characteristic peaks of the Boc groups (a singlet at ~1.4 ppm in ¹H NMR) and the lysine backbone.

-

-

Causality: NMR is a powerful tool for unambiguous structure elucidation and can reveal subtle structural variations or impurities that may not be apparent by other techniques.

5. Mass Spectrometry (MS) for Molecular Weight Verification:

-

Objective: To confirm the molecular weight of Boc-Lys(Boc)-OH.

-

Instrumentation: An Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometer.

-

Procedure:

-

Prepare a dilute solution of the sample.

-

Infuse the sample into the mass spectrometer.

-

Determine the mass-to-charge ratio (m/z) of the molecular ion.

-

-

Causality: MS provides a precise measurement of the molecular weight, confirming the identity of the compound.

The following diagram illustrates the logical flow of the incoming quality control process.

Caption: A streamlined workflow for the incoming quality control of Boc-Lys(Boc)-OH.

Conclusion

The selection of a commercial supplier for Boc-Lys(Boc)-OH is a critical decision that extends beyond a simple price comparison. A comprehensive evaluation of supplier reputation, product quality, and the implementation of a rigorous in-house quality control program are essential to mitigate risks in peptide synthesis and to ensure the generation of reliable and reproducible scientific data. By adopting the strategic approach to supplier selection and the detailed quality control protocols outlined in this guide, researchers and drug development professionals can build a foundation of quality and confidence in their critical raw materials, ultimately accelerating their path to discovery and innovation.

Safety, handling, and storage recommendations for (S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid

Introduction

(S)-2,6-Bis((tert-butoxycarbonyl)amino)hexanoic acid, commonly referred to as Nα,Nε-Bis-Boc-L-lysine or Boc-Lys(Boc)-OH, is a pivotal building block in modern peptide synthesis and drug development.[1][2] Its structure, featuring the acid-labile tert-butoxycarbonyl (Boc) protecting groups on both the alpha (α) and epsilon (ε) amino functionalities of L-lysine, allows for precise, controlled incorporation into peptide sequences. The Boc group's stability under neutral and basic conditions, coupled with its straightforward removal under acidic conditions, makes it an indispensable tool for researchers.[][4]

This guide provides an in-depth examination of the safety protocols, handling procedures, and storage recommendations for Boc-Lys(Boc)-OH. Adherence to these guidelines is critical not only for ensuring the safety of laboratory personnel but also for maintaining the chemical integrity and purity of this valuable reagent, thereby safeguarding the reproducibility and success of complex synthetic endeavors.

Hazard Identification and Risk Assessment

A thorough understanding of the potential hazards associated with Boc-Lys(Boc)-OH is the foundation of safe laboratory practice. The compound is classified as hazardous under the Globally Harmonized System (GHS).[5]

GHS Hazard Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[5][6]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[5][6][7]

-

Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[5][6][7]

-

Specific Target Organ Toxicity, Single Exposure (Category 3): May cause respiratory tract irritation.[5][6][7]

The primary routes of exposure are inhalation of the powder, direct skin or eye contact, and ingestion. The causality for these hazards lies in the chemical nature of the compound. As a fine organic powder, it can easily become airborne, leading to respiratory irritation.[8] Its acidic nature (due to the carboxylic acid group) and organic structure can disrupt the lipid bilayers of skin and eye cells, causing irritation upon contact.

Quantitative Data Summary

| Property | Value | Source |

| CAS Number | 2483-46-7 | [5] |

| Molecular Formula | C₁₆H₃₀N₂O₆ | [9] |

| Molecular Weight | 346.42 g/mol | [9] |

| Appearance | White to off-white solid/powder; Clear Oil | [1][10] |

| Hazard Statements | H302, H315, H319, H335 | [5] |

| Signal Word | Warning | [5] |

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls with appropriate PPE, is essential to minimize exposure risk.

Engineering Controls

The primary engineering control is to handle the compound in a well-ventilated area.[11]

-

Chemical Fume Hood: All weighing and reconstitution of the solid compound should be performed inside a certified chemical fume hood.[8] This is the most effective way to control airborne powder and prevent inhalation, which can cause respiratory irritation.[8]

-

Local Exhaust Ventilation: If a full fume hood is not practicable for a specific procedure, a local exhaust system (e.g., a snorkel) must be used to capture dust at the source.[11]

Personal Protective Equipment (PPE)

PPE is the last line of defense and must be worn at all times when handling Boc-Lys(Boc)-OH.[8][12]

-

Eye and Face Protection: Chemical safety goggles are mandatory.[8] If there is a splash hazard, a face shield should be worn in addition to goggles.[5]

-

Hand Protection: Chemical-resistant nitrile gloves are required.[8] Always inspect gloves for tears or punctures before use and change them immediately if contamination occurs.

-

Skin and Body Protection: A full-length laboratory coat must be worn and kept fastened.[8] Ensure that closed-toe shoes are worn to protect against spills.[8]

-

Respiratory Protection: If engineering controls are insufficient to keep airborne concentrations below exposure limits, a NIOSH/MSHA-approved respirator should be used.[13]

Caption: PPE Donning and Doffing Workflow for Handling Boc-Lys(Boc)-OH.

Safe Handling and Experimental Protocols

Adherence to standardized protocols minimizes the risk of exposure and preserves the integrity of the experiment.

Protocol: Weighing Solid Boc-Lys(Boc)-OH

-

Preparation: Ensure the chemical fume hood is operational. Place an analytical balance, weigh paper/boat, and spatula inside the hood.

-

Equilibration: Retrieve the sealed container of Boc-Lys(Boc)-OH from its storage location (e.g., refrigerator). Allow the container to warm to ambient room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing onto the cold powder, which can hydrolyze the compound and affect its reactivity.[14][15]

-

PPE: Don the required PPE as outlined in Section 2.2.

-

Weighing: Open the container inside the fume hood. Use a clean spatula to carefully transfer the desired amount of powder onto the weigh paper. Avoid creating dust clouds by using slow, deliberate movements.[11]

-

Closure: Immediately and securely seal the main container.

-

Cleanup: Carefully fold the weigh paper containing the product for transfer. Clean any residual powder from the balance and surrounding area using a damp cloth or a vacuum with HEPA filtration. Dispose of contaminated materials as hazardous waste.

-

Hand Washing: After completing the task and removing PPE, wash hands thoroughly with soap and water.[5]

Protocol: Reconstitution (Solubilization)

-

Solvent Selection: Boc-Lys(Boc)-OH is generally soluble in organic solvents. Select an appropriate solvent based on the subsequent reaction chemistry.

-

Procedure: In a fume hood, place the weighed solid into a suitable reaction vessel.

-

Solvent Addition: Slowly add the chosen solvent to the vessel, stirring or swirling gently to facilitate dissolution.

-

Transfer: If transferring the solution, do so carefully to avoid splashes.

Storage Recommendations for Long-Term Stability

The chemical stability of Boc-protected amino acids is highly dependent on storage conditions.[] Improper storage can lead to degradation, compromising experimental results.

Optimal Storage Conditions

-

Temperature: For long-term storage, keep the compound in a tightly sealed container in a refrigerator at 2-8°C.[9][11][14] Some suppliers of similar protected amino acids recommend freezer storage. For maximum stability over extended periods (months to years), storage in a deep freezer (-20°C to -80°C) is optimal, as it significantly slows degradation pathways.[15][16]

-

Atmosphere: The compound should be stored under an inert atmosphere (e.g., Argon or Nitrogen) if possible, especially after the container has been opened. This minimizes oxidation and hydrolysis from atmospheric moisture and oxygen.

-

Moisture: Protect from moisture at all times. The Boc group is susceptible to acid-catalyzed hydrolysis, and moisture can facilitate this degradation. Ensure the container is tightly sealed.

-

Light: Store protected from direct light, as UV radiation can potentially initiate degradation.[14]

Caption: Decision Tree for Optimal Storage of Boc-Lys(Boc)-OH.

Emergency Procedures and Spill Management

Prompt and correct response to emergencies can significantly mitigate potential harm.

First Aid Measures

-

Inhalation: If inhaled, immediately remove the person to fresh air and keep them at rest in a position comfortable for breathing.[5][13] If symptoms persist, seek medical attention.[13]

-

Skin Contact: Remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[5][13] If skin irritation occurs, get medical advice.[13]

-

Eye Contact: Immediately rinse cautiously with water for several minutes.[13] Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. If eye irritation persists, seek medical attention.[13]

-

Ingestion: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[6] Call a POISON CENTER or doctor if you feel unwell.[13]

Spill Response

For a small spill of solid material:

-

Evacuate: Restrict access to the spill area.

-

Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.

-

Contain: Wearing appropriate PPE, carefully sweep up the solid material, taking care not to create dust.[11] A HEPA-filtered vacuum can also be used.

-

Collect: Place the collected material into a sealed, labeled container for hazardous waste disposal.[11]

-

Decontaminate: Wipe the spill area with a damp cloth.

-

Dispose: Dispose of all contaminated materials (gloves, cloths, etc.) as hazardous waste in accordance with local, state, and federal regulations.[11]

Conclusion

This compound is a cornerstone reagent in peptide chemistry. Its effective and safe use is predicated on a comprehensive understanding of its hazards and the diligent application of safety protocols. By integrating robust engineering controls, consistent use of personal protective equipment, and adherence to proper handling and storage procedures, researchers can protect themselves and ensure the high quality of their scientific outcomes.

References

- 1. Boc-Lys(Boc)-OH | 2483-46-7 [chemicalbook.com]

- 2. medchemexpress.com [medchemexpress.com]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. file.medchemexpress.com [file.medchemexpress.com]

- 6. angenechemical.com [angenechemical.com]

- 7. chemical-label.com [chemical-label.com]

- 8. biovera.com.au [biovera.com.au]

- 9. pharmaffiliates.com [pharmaffiliates.com]

- 10. H-Lys(Boc)-OH | 2418-95-3 [chemicalbook.com]

- 11. spectrumchemical.com [spectrumchemical.com]